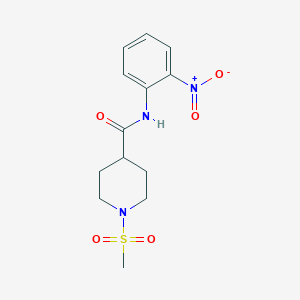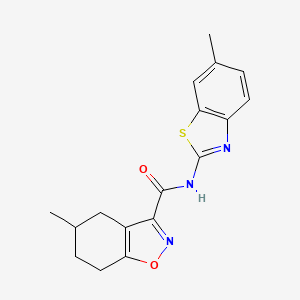
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide
描述
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
The mechanism of action of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide involves the blocking of voltage-gated sodium channels in neurons. This leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the action potential. This mechanism of action is responsible for the analgesic effects of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, as mentioned earlier. It has also been found to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have anti-convulsant effects, as it blocks the voltage-gated sodium channels in neurons. It has also been found to have anti-tumor effects, as it induces apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for researchers in different fields. However, one of the limitations of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has not been extensively studied in vivo. This means that its effects on the whole organism are not well understood.
未来方向
There are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide. One of the future directions is the study of its effects on different types of cancer. Another future direction is the study of its effects on different types of pain. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in vivo is an important future direction. Finally, the development of new analogs of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide with improved efficacy and safety profiles is another important future direction.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, pain, inflammation, and cancer. While there are limitations to its use in lab experiments, there are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, including the study of its effects on different types of cancer and pain, the study of its pharmacokinetics and pharmacodynamics in vivo, and the development of new analogs with improved efficacy and safety profiles.
科学研究应用
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, as it has been found to block the voltage-gated sodium channels in neurons. It has also been used in the study of pain, as it has been found to have analgesic effects.
属性
IUPAC Name |
1-methylsulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15-8-6-10(7-9-15)13(17)14-11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCJEZHLHXHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-nitrophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)

![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![9-tert-butyl-2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4677917.png)
![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)

![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)